2-(methylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-5-amine
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Overview
Description
2-(methylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-5-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-5-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazole ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.
Attachment of the phenyl group: The phenyl group can be introduced via a substitution reaction.
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials.
Introduction of the methylsulfanyl group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield a sulfoxide or sulfone derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-4-amine
- 2-(methylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-6-amine
Uniqueness
The uniqueness of 2-(methylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-5-amine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C14H12N4S2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(2-methylsulfanylpyrimidin-5-yl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H12N4S2/c1-19-13-15-7-11(8-16-13)17-14-18-12(9-20-14)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18) |
InChI Key |
GNYCKVTUXTWHSM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C=N1)NC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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